molecular formula C12H14FNO2 B15230386 4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B15230386
M. Wt: 223.24 g/mol
InChI Key: FXTYOZCCTHLMNV-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative with a carboxylic acid functional group. Its structure features a 2-fluorophenyl substituent at the 4-position of the pyrrolidine ring and a methyl group at the 1-position.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H14FNO2/c1-14-6-9(10(7-14)12(15)16)8-4-2-3-5-11(8)13/h2-5,9-10H,6-7H2,1H3,(H,15,16)

InChI Key

FXTYOZCCTHLMNV-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)O)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with methylamine to form 2-fluorophenylmethylamine. This intermediate is then subjected to cyclization with succinic anhydride to yield the desired pyrrolidine carboxylic acid. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyrrolidine ring provides structural stability. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target receptor .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituent positions, protecting groups, and aromatic ring modifications. A comparative analysis is summarized below:

Compound Name Substituents (Position) Molecular Weight Key Features (Synthesis/Yield) Purity/Stability Reference
4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid (Target) 2-Fluorophenyl (4), Methyl (1) ~223.24* Not explicitly reported in evidence N/A
Boc-(±)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid 2-Fluorophenyl (4), Boc-protected 309.33 Boc-protected derivative; commercial availability (¥36,000/100mg) Stable under standard conditions
(±)-trans-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid・HCl 3-Fluorophenyl (4) 245.68 HCl salt form; enhanced solubility Commercial (LEAP CHEM)
1-Benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid Benzyl (1), 2-Fluorophenyl (4) 313.35 Higher lipophilicity; SDS available 100% purity (Echemi SDS)
(3R,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid 4-Fluorophenyl (4), Benzyl (1) 299.34 Stereospecific synthesis; Parchem supply High purity (MFCD28101737)

*Calculated based on formula C₁₂H₁₄FNO₂.

Key Observations:
  • Substituent Position: Fluorine at the 2-position (target compound) vs.
  • Protecting Groups : Boc protection (M02265 ) enhances stability during synthesis but requires deprotection for biological testing.
  • Salt Forms : Hydrochloride salts (J00835 ) improve aqueous solubility, critical for in vitro assays.

Biological Activity

4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom in the ortho position of the phenyl ring may enhance its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, potential mechanisms of action, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H14FNO2C_{12}H_{14}FNO_2, with a molecular weight of approximately 225.25 g/mol. The compound features a pyrrolidine ring substituted with a 2-fluorophenyl group and a carboxylic acid functional group, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Nucleoside Transporters : Preliminary studies suggest that this compound may act as an inhibitor of equilibrative nucleoside transporters (ENTs), which play a role in nucleotide synthesis and adenosine regulation. This interaction could have therapeutic implications for conditions related to inflammation and neuroprotection.
  • Potential Anti-inflammatory Properties : Initial evaluations indicate that the compound may possess anti-inflammatory effects, although detailed pharmacological assessments are required to confirm these findings.
  • Interaction with Receptors : The structural characteristics of the compound suggest potential interactions with various neurotransmitter receptors, which could lead to analgesic effects. This aspect warrants further investigation to elucidate specific receptor binding affinities.

The mechanisms through which this compound exerts its biological effects likely involve:

  • Receptor Binding : The fluorine substituent may enhance lipophilicity, improving the compound's ability to interact with lipid membranes and receptor sites.
  • Enzyme Modulation : The carboxylic acid functional group may facilitate interactions with enzymes involved in metabolic pathways, potentially altering their activity and leading to significant biological outcomes.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on ENTs : Research focusing on the inhibition of equilibrative nucleoside transporters has shown that structurally similar compounds can significantly affect nucleotide transport processes, suggesting that this compound may exhibit comparable effects.
  • Anti-inflammatory Assessment : A comparative study evaluated various pyrrolidine derivatives for their anti-inflammatory properties. Results indicated that modifications in the substituent patterns significantly influenced biological activity, highlighting the importance of structural features in determining efficacy.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound NameBiological ActivityMechanism
This compoundPotential ENTs inhibitor; anti-inflammatoryReceptor binding; enzyme modulation
Methyl 4-(4-fluorophenyl)-1-methylpyrrolidine-3-carboxylateLigand in receptor binding studiesNeurotransmitter receptor interaction
2-Hydroxy-4-phenylthiophene-3-carbonitrilePD-L1 antagonistImmune checkpoint blockade

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